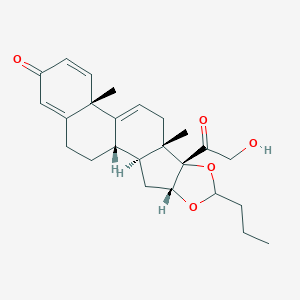

![molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1](/img/structure/B124999.png)

Benzo[b]thiophene-3-methanol, 7-chloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Agent

Benzo[b]thiophene derivatives have been studied for their antimicrobial properties. Specifically, compounds like 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene have shown high antibacterial activity against Staphylococcus aureus . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be a potential candidate for developing new antimicrobial drugs.

Antifungal Applications

The antifungal potential of benzo[b]thiophene compounds has been recognized, with some derivatives displaying effectiveness against fungal diseases . This indicates that 7-chloro-benzo[b]thiophene-3-methanol may serve as a starting point for synthesizing antifungal agents.

Anti-Cancer Properties

Thiophene derivatives are known to possess anti-cancer properties. The presence of a thiophene nucleus in drugs like Raloxifene , used for breast cancer treatment, highlights the therapeutic importance of this class of compounds in oncology .

Antioxidant Activity

Some benzothiophene derivatives have demonstrated significant antioxidant capacities, surpassing those of known antioxidants like trolox . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be explored for its antioxidant properties, potentially contributing to the management of oxidative stress-related diseases.

Anti-Inflammatory Uses

Thiophene and its derivatives have been reported to exhibit anti-inflammatory effects . This opens up research avenues for 7-chloro-benzo[b]thiophene-3-methanol in the development of anti-inflammatory medications.

Kinase Inhibition

Thiophene derivatives have been identified as kinase inhibitors, which are crucial in the regulation of cell functions and signaling pathways . This property can be harnessed in the design of targeted therapies for various diseases, including cancer.

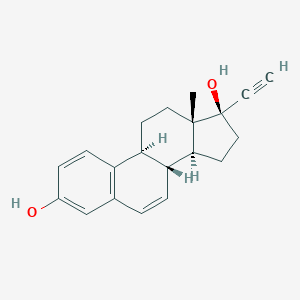

Estrogen Receptor Modulation

Compounds containing a thiophene nucleus have been used to modulate estrogen receptors, which is significant in the treatment of diseases like osteoporosis and breast cancer .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their electronic properties. They can be used in the development of organic semiconductors and conducting polymers .

Propiedades

IUPAC Name |

(7-chloro-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBEHOZYXSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-methanol, 7-chloro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)

![Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate](/img/structure/B124920.png)

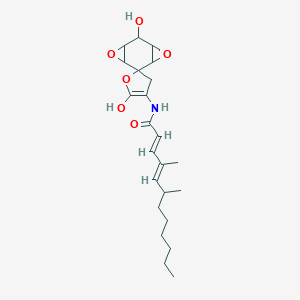

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)